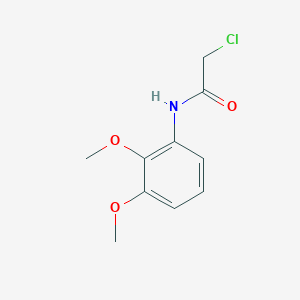

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide

Description

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is a chloroacetamide derivative characterized by a 2,3-dimethoxyphenyl group attached to the nitrogen of a chloroacetamide backbone. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive chloroacetamides, such as herbicides and anticancer agents .

Properties

IUPAC Name |

2-chloro-N-(2,3-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-14-8-5-3-4-7(10(8)15-2)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFFANLJHKTBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide typically involves the reaction of 2,3-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymatic activities, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Hydrogen Bonding

The conformation of the N–H bond in chloroacetamides is influenced by substituents on the aromatic ring. For instance:

- 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA) : The N–H bond adopts a syn conformation relative to the 2- and 3-chloro substituents, stabilizing the structure via N–H⋯O hydrogen bonding .

- 2-Chloro-N-(2-chlorophenyl)acetamide (2CPCA) : Only the 2-chloro substituent influences the N–H conformation, resulting in a less rigid structure compared to 23DCPCA .

Table 1: Substituent Impact on Molecular Conformation

Physicochemical Properties

Methoxy and chloro substituents significantly impact melting points (mp), solubility, and spectroscopic profiles:

- 2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t) : mp 213°C, IR peaks at 3393 cm⁻¹ (N–H), 1649 cm⁻¹ (C=O) .

- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide : Prioritized in environmental studies due to stability, contrasting with hydroxylated analogs that degrade faster .

- 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide : Methoxy groups likely increase solubility in polar solvents compared to chloro analogs but may reduce thermal stability due to weaker intermolecular forces.

Table 2: Physicochemical Comparison

Environmental and Metabolic Considerations

- Transformation Products (TPs) : Chloroacetamide herbicides generate TPs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, prioritized for environmental monitoring due to persistence .

Biological Activity

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antidepressant, and potential anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is with a molecular weight of approximately 243.69 g/mol. The compound features a chloro group and two methoxy groups attached to a phenyl ring, which are critical for its biological activity.

Antimicrobial Activity

Preliminary studies have indicated that 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations.

Table 1: Antimicrobial Activity of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antidepressant Activity

The antidepressant potential of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide was evaluated using the Tail Suspension Test (TST) and Forced Swim Test (FST). These tests measure the duration of immobility in mice after administration of the compound.

Case Study: Antidepressant Activity Evaluation

In a study involving adult Swiss Albino mice, the compound was administered at varying doses (15 mg/kg, 30 mg/kg, and 60 mg/kg). The results demonstrated significant antidepressant activity at the 30 mg/kg dose.

Table 2: Results from Antidepressant Activity Tests

| Dose (mg/kg) | Immobility Duration (s) - TST | % Decrease in Immobility Duration (%DID) |

|---|---|---|

| 15 | 67.48 ± 2.0 | 28.07 |

| 30 | 40.32 ± 3.5 | 57.01 |

| 60 | 68.02 ± 3.0 | 27.49 |

The data indicates that while lower doses showed moderate effects, the optimal dose for maximum efficacy was identified as 30 mg/kg.

Anticancer Potential

Research into the anticancer properties of compounds similar to 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide has revealed promising results. For instance, derivatives based on similar structures have been tested against various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.